Bromoacetamido-PEG3-Boc-amine

概要

説明

ブロモアセトアミド-PEG3-Boc-アミンは、tert-ブトキシカルボニル(Boc)保護アミンと臭化物基を含むポリエチレングリコール(PEG)誘導体です。この化合物は、水性媒体における溶解性を高める親水性PEGスペーサーとして知られています。 Boc保護アミンは、穏やかな酸性条件下で脱保護できます。一方、臭化物基は、求核置換反応のための優れた脱離基として機能します .

準備方法

合成経路と反応条件

ブロモアセトアミド-PEG3-Boc-アミンは、PEG化および保護/脱保護工程を含む一連の化学反応を通じて合成されます。合成は通常、以下の手順を含みます。

PEG化: 最初のステップは、適切な出発物質へのPEG鎖の付加を含みます。

臭素化: 次に、PEG化中間体を臭素化して臭化物基を導入します。

工業的生産方法

ブロモアセトアミド-PEG3-Boc-アミンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度試薬と制御された反応条件を使用し、最終生成物の均一性と品質を確保します。 この化合物は通常、研究目的で試薬グレードで製造されます .

化学反応の分析

反応の種類

ブロモアセトアミド-PEG3-Boc-アミンは、以下のを含むいくつかの種類の化学反応を起こします。

求核置換: 臭化物基は脱離基として機能し、求核剤がこれを置換することを可能にします。

一般的な試薬と条件

求核置換: 一般的な求核剤には、アミン、チオール、およびアルコールが含まれます。この反応は通常、穏やかな条件下で塩基を使用します。

主な生成物

求核置換: 主な生成物は、臭化物基が求核剤に置き換わる置換PEG誘導体です。

科学研究への応用

ブロモアセトアミド-PEG3-Boc-アミンは、以下のを含む科学研究で幅広い用途があります。

科学的研究の応用

Bioconjugation and Drug Delivery

Bromoacetamido-PEG3-Boc-amine is primarily utilized as a linker in bioconjugation reactions. Its hydrophilic nature enhances the solubility of conjugated molecules in biological systems, facilitating their use in drug delivery and therapeutic applications. The compound's ability to form stable connections between biomolecules is crucial for developing biopharmaceuticals and targeted therapies.

Key Features:

- Hydrophilicity: Enhances solubility in aqueous environments.

- Stable Conjugation: Forms robust connections with proteins and other biomolecules.

- Boc Protection: Allows for selective deprotection under mild acidic conditions to release free amines for further reactions.

Synthesis of PROTACs

This compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treat diseases by removing unwanted proteins from cells.

Case Study:

In recent research, this compound was used to create PROTACs that effectively targeted specific cancer-related proteins for degradation. This application highlights the compound's versatility and importance in advancing therapeutic strategies against cancer .

Applications in Nanotechnology

The compound is also applicable in nanotechnology, where it can be used to modify nanoparticles for drug delivery systems. By attaching this compound to nanoparticles, researchers can enhance the stability and circulation time of drugs within the body.

Data Table: Applications in Nanotechnology

| Application Area | Description | Benefits |

|---|---|---|

| Drug Delivery Systems | Modification of nanoparticles for targeted delivery | Improved stability and bioavailability |

| Diagnostic Imaging | Conjugation with imaging agents | Enhanced imaging contrast |

| Vaccine Development | Use as an adjuvant or carrier for antigens | Increased immune response |

Cell Culture Studies

In cell culture applications, this compound can be used to create functionalized surfaces that promote cell adhesion and growth. This property is particularly beneficial in tissue engineering and regenerative medicine.

Case Study:

A study demonstrated that surfaces modified with this compound significantly improved the adhesion and proliferation of stem cells compared to unmodified surfaces. This finding underscores its potential use in developing advanced biomaterials for tissue engineering .

Research on Protein Interactions

The compound is instrumental in studying protein interactions through photoaffinity labeling techniques. By using this compound as a probe, researchers can investigate binding sites and interaction dynamics between proteins.

Research Findings:

Recent investigations have shown that using this compound as a labeling agent allows for the identification of key protein interactions involved in cellular signaling pathways, contributing to our understanding of various biological processes .

作用機序

ブロモアセトアミド-PEG3-Boc-アミンの作用機序は、PEGリンカーとしての役割と、求核置換反応を起こす能力を含みます。臭化物基は脱離基として機能し、求核剤がPEG鎖に結合することを可能にします。Boc保護アミンは脱保護して遊離アミンを生成し、他の官能基とさらに反応できます。 親水性PEGスペーサーは、水性媒体における化合物の溶解性と安定性を向上させます .

類似の化合物との比較

類似の化合物

ブロモアセトアミド-PEG2-Boc-アミン: より短いPEG鎖を含みますが、同様の官能基を含みます.

ブロモアセトアミド-PEG4-Boc-アミン: より長いPEG鎖を含みますが、同様の官能基を含みます.

独自性

ブロモアセトアミド-PEG3-Boc-アミンは、特定のPEG鎖長により、溶解性と反応性の最適なバランスを実現するため、独自性があります。 臭化物基とBoc保護アミンの組み合わせにより、さまざまなバイオコンジュゲーションおよび合成用途向けの汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Bromoacetamido-PEG2-Boc-amine: Contains a shorter PEG chain but similar functional groups.

Bromoacetamido-PEG4-Boc-amine: Contains a longer PEG chain with similar functional groups.

Uniqueness

Bromoacetamido-PEG3-Boc-amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The combination of the bromide group and Boc-protected amine makes it a versatile compound for various bioconjugation and synthetic applications .

生物活性

Bromoacetamido-PEG3-Boc-amine is a specialized polyethylene glycol (PEG) derivative that has garnered significant attention in the fields of biochemistry and drug development. This compound features a bromoacetamide functional group, a PEG spacer, and a tert-butyloxycarbonyl (Boc) protected amine. Its unique structural attributes contribute to its biological activity, particularly in bioconjugation applications, drug delivery systems, and therapeutic formulations.

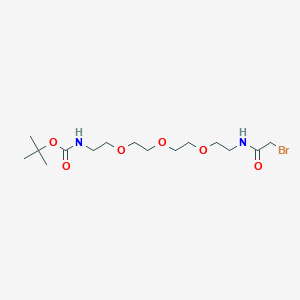

Chemical Structure and Properties

The chemical formula for this compound is C${11}$H${18}$BrN${2}$O${4}$. The presence of the bromoacetamide group allows for effective nucleophilic substitution reactions, while the PEG spacer enhances solubility in aqueous environments. The Boc-protected amine can be deprotected under mild acidic conditions, making it versatile for various biochemical applications.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Bromoacetamide, PEG3 spacer | Enhanced solubility and biocompatibility |

| Bromoacetamido-PEG2-Boc-amine | Shorter PEG chain | Less hydrophilic than PEG3 |

| Bromoacetamido-PEG4-Boc-amine | Longer PEG chain | Improved solubility and flexibility |

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with proteins and other biomolecules. This property enhances the pharmacokinetic profiles of drugs, improves targeting specificity, and reduces immunogenicity. The PEG component plays a crucial role by increasing solubility and biocompatibility, making it particularly useful in drug delivery systems.

Key Mechanisms Involved:

- Nucleophilic Substitution : The bromoacetamide group serves as an electrophile that readily reacts with nucleophiles (e.g., amines) to form stable covalent bonds.

- Enhanced Solubility : The hydrophilic nature of the PEG spacer facilitates better solubility in biological fluids, improving the bioavailability of conjugated drugs.

- Controlled Release : The Boc-protected amine allows for controlled deprotection under physiological conditions, leading to the release of active amines at targeted sites.

Applications in Drug Development

This compound is extensively utilized in various applications related to drug research and development:

- Bioconjugation : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs), enabling targeted delivery of therapeutics to specific cells.

- Drug Delivery Systems : Its properties enhance the stability and solubility of peptide-based drugs, facilitating their delivery across biological barriers.

- Therapeutic Formulations : The compound's ability to form stable conjugates can improve the efficacy and safety profiles of therapeutic agents.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on Antibody Drug Conjugates :

- Pharmacokinetic Analysis :

- In Vitro Efficacy Testing :

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDJJTQGFJMIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129321 | |

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421933-39-2 | |

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。